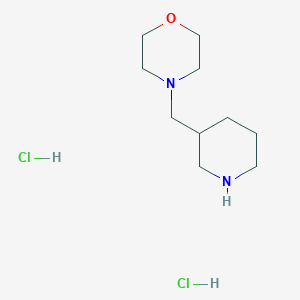

4-(3-Piperidinylmethyl)morpholine dihydrochloride

Beschreibung

4-(3-Piperidinylmethyl)morpholine dihydrochloride (CAS RN: 81310-60-3) is a hydrochloride salt of a morpholine-piperidine hybrid compound. Its molecular formula is C₁₀H₂₄Cl₂N₂O₂, with a molecular weight of 275.22 g/mol and a purity of 95% . The structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a methylene bridge to a piperidine ring (a six-membered amine heterocycle). This dihydrochloride form enhances water solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications .

Eigenschaften

IUPAC Name |

4-(piperidin-3-ylmethyl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12;;/h10-11H,1-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHCTMZHOUHKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Piperidinylmethyl)morpholine dihydrochloride typically involves the reaction of morpholine with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Morpholine and piperidine.

Catalyst: A suitable catalyst such as palladium or platinum.

Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Product Isolation: The product is isolated by crystallization or precipitation, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Piperidinylmethyl)morpholine dihydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve additional steps such as solvent recovery and waste management to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Piperidinylmethyl)morpholine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

4-(3-Piperidinylmethyl)morpholine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Piperidinylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS RN: 65214-86-0)

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol .

- Structural Differences : Replaces the morpholine and methylpiperidine groups with a diphenylmethoxy substituent on the piperidine ring. The bulky aromatic groups may enhance lipophilicity and receptor-binding affinity.

- Regulatory Status : Listed in EPA and EFSA databases; environmental impact understudied .

Diphenylpyraline Hydrochloride (CAS RN: Not provided)

- Molecular Formula: C₁₉H₂₄ClNO

- Molecular Weight : ~343.86 g/mol (estimated).

- Structural Differences : Features a 1-methylpiperidine core with a diphenylmethoxy group. The methyl group on the piperidine nitrogen distinguishes it from the target compound.

- Applications : Approved antihistaminic agent, highlighting the pharmacological relevance of piperidine derivatives .

4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS RN: 325808-20-6)

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol .

- Structural Differences : Substitutes the morpholine ring with a methoxyphenyl group, introducing aromaticity. This modification may alter metabolic stability and receptor interactions.

- Applications : Intermediate in organic synthesis; lacks detailed safety data .

4-(4-Methylpiperidin-4-yl)Morpholine Dihydrochloride (CAS RN: 1208090-98-5)

4-(Azetidin-3-yl)morpholine Dihydrochloride (CAS RN: 223381-71-3)

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : 178.66 g/mol .

- Applications : Pharmaceutical intermediate; water-soluble crystalline powder .

Comparative Data Table

Key Findings and Implications

Structural Impact on Physicochemical Properties: The dihydrochloride form of the target compound enhances solubility compared to mono-hydrochloride derivatives (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) .

Pharmacological Relevance :

- Piperidine-morpholine hybrids are versatile intermediates, whereas derivatives with aromatic groups (e.g., methoxyphenyl) may target specific receptors .

Data Gaps: Limited toxicological and environmental data for most compounds underscore the need for further studies .

Biologische Aktivität

4-(3-Piperidinylmethyl)morpholine dihydrochloride is a synthetic compound characterized by its unique molecular structure, which includes both piperidine and morpholine rings. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities. The following sections will detail its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C10H22Cl2N2O

- Molecular Weight : 257.20 g/mol

The synthesis typically involves the reaction of morpholine with piperidine under elevated temperatures (100-150°C) in the presence of suitable catalysts like palladium or platinum. The product is then isolated through crystallization or chromatography.

4-(3-Piperidinylmethyl)morpholine dihydrochloride exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. It can modulate their activity, leading to various biological effects. Notably, this compound has been investigated for its role in enzyme inhibition and receptor binding, which are crucial for therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 4-(3-Piperidinylmethyl)morpholine dihydrochloride. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain piperidine derivatives showed significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| 4-(3-Piperidinylmethyl)morpholine dihydrochloride | TBD | TBD |

| Reference Compound (Bleomycin) | < 10 | FaDu |

Neuroprotective Effects

The compound has also been studied for its potential neuroprotective effects. It is believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s. The inhibition of these enzymes can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Study on Enzyme Inhibition

In a study focused on the inhibition of AChE, 4-(3-Piperidinylmethyl)morpholine dihydrochloride was shown to effectively increase brain exposure of dual inhibitors, enhancing their pharmacological profiles. This suggests that modifications to the piperidine moiety can significantly improve the therapeutic efficacy of related compounds .

Pharmacokinetic Properties

Research has also explored the pharmacokinetic properties of this compound, particularly its ability to cross the blood-brain barrier (BBB). Enhanced CNS penetration is crucial for treating neurological disorders, making this compound a candidate for further development in neuropharmacology .

Q & A

Q. What are the common synthetic routes for 4-(3-Piperidinylmethyl)morpholine dihydrochloride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions between morpholine and piperidine derivatives. For example, a method involves reacting 2,6-dimethylmorpholine with piperidine in solvents like ethanol or toluene under reflux, followed by purification via crystallization . Catalysts such as palladium or acid/base catalysts may enhance reaction rates. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature gradients during crystallization.

Q. How is the molecular structure of 4-(3-Piperidinylmethyl)morpholine dihydrochloride characterized in academic studies?

Structural elucidation employs techniques like X-ray crystallography (for solid-state conformation), NMR spectroscopy (to confirm proton environments and stereochemistry), and FT-IR (for functional group identification). For instance, the morpholine ring's oxygen atom and the piperidine nitrogen participate in hydrogen bonding, which stabilizes the dihydrochloride salt form . High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

Q. What solvent systems are compatible with this compound for in vitro pharmacological assays?

The dihydrochloride salt form improves aqueous solubility, making it suitable for phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) solutions. However, DMSO concentrations above 0.1% may interfere with cell-based assays. Stability studies recommend storage at −20°C under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of 4-(3-Piperidinylmethyl)morpholine?

Discrepancies in bioactivity (e.g., adenosine A2A receptor antagonism vs. serotonin reuptake inhibition) may arise from:

- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) alter receptor binding .

- Assay conditions : Variations in pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO cells) affect IC₅₀ values.

- Purity : Residual solvents or by-products (e.g., unreacted piperidine) may confound results. Mitigation strategies include orthogonal purification (HPLC), dose-response validation, and meta-analysis of published datasets .

Q. What experimental design principles apply to optimizing this compound’s selectivity for neuropharmacological targets?

To enhance selectivity for targets like dopamine D3 receptors:

- Structure-Activity Relationship (SAR) : Introduce substituents at the morpholine 2- or piperidine 4-positions to modulate steric and electronic effects .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities, while MD simulations assess conformational stability in receptor pockets .

- In vitro selectivity panels : Screen against off-target receptors (e.g., histamine H1, adrenergic α1) to identify cross-reactivity .

Q. How do high-pressure Raman spectroscopy studies inform the stability of morpholine-piperidine hybrids?

Under high pressure (e.g., 0–3.5 GPa), Raman spectra reveal conformational changes in crystalline morpholine derivatives. For example, C-H stretching modes (2980–3145 cm⁻¹) shift due to intermolecular interactions like C-H···O hydrogen bonds . Such data guide formulation strategies (e.g., co-crystallization) to enhance shelf-life under varying environmental conditions.

Methodological Challenges and Solutions

Q. What are the limitations of crystallographic data for this compound, and how can they be addressed?

Challenges include:

- Twinned crystals : Use SHELXL for refinement with TWIN/BASF commands to resolve overlapping reflections .

- Disorder in flexible groups : Apply restraints (e.g., SIMU/DELU) to piperidine methyl groups during refinement .

- Low-resolution data : Complement with cryo-EM or neutron diffraction for ambiguous regions .

Q. How can researchers validate the compound’s role in modulating cellular pathways (e.g., apoptosis or autophagy)?

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.

- Western blotting : Quantify protein markers (e.g., LC3-II for autophagy, caspase-3 for apoptosis).

- CRISPR knockouts : Validate target specificity by silencing putative receptors (e.g., adenosine A2A) and assessing rescue effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.